5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline
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Overview
Description
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline is a chemical compound that belongs to the class of brominated anilines and oxazoles. This compound features a bromine atom attached to the benzene ring and an oxazole ring fused to the aniline structure. The presence of both bromine and oxazole moieties imparts unique chemical and biological properties to this compound, making it of interest in various fields of research.
Mechanism of Action
Target of Action
Compounds containing similar structures, such as imidazole and oxazole, have been reported to interact with a broad range of biological targets . These targets include various enzymes and receptors, and the compounds can form numerous non-covalent interactions with these biological systems .
Mode of Action
Based on the properties of similar compounds, it can be inferred that this compound may interact with its targets through non-covalent interactions, leading to changes in the function or activity of the target .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, leading to a wide range of biological activities .
Result of Action
Similar compounds have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline typically involves the following steps:
Oxazole Formation: The formation of the oxazole ring can be accomplished by reacting the brominated aniline with appropriate reagents such as glyoxal and ammonia or other nitrogen sources under cyclization conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the oxazole ring.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxidized derivatives, while substitution reactions can produce a variety of substituted anilines or oxazoles.
Scientific Research Applications
5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials, such as polymers or dyes, due to its reactive functional groups.
Comparison with Similar Compounds
Similar Compounds
2-(4,5-Dihydro-1,3-oxazol-2-yl)aniline: Lacks the bromine atom, which may result in different chemical and biological properties.
5-Chloro-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline: Similar structure but with a chlorine atom instead of bromine, which can affect reactivity and biological activity.
5-Bromo-2-(1,3-oxazol-2-yl)aniline: Similar structure but without the dihydro component in the oxazole ring, which may influence stability and reactivity.
Uniqueness
The presence of both the bromine atom and the oxazole ring in 5-Bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline imparts unique properties that can be exploited in various research and industrial applications. The bromine atom can participate in halogen bonding, while the oxazole ring can engage in hydrogen bonding and other interactions, making this compound versatile and valuable in different contexts.
Properties
IUPAC Name |
5-bromo-2-(4,5-dihydro-1,3-oxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5H,3-4,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFTVPYNAIZYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=N1)C2=C(C=C(C=C2)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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